![molecular formula C9H9ClN2OS B493913 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 89567-05-5](/img/structure/B493913.png)
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CM-DMT-P) is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the thienopyrimidine family and is a versatile reagent for organic synthesis. CM-DMT-P is used in a variety of research areas, such as organic chemistry, biochemistry, and pharmacology. In addition, it is commonly used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Analgesic and Anti-Inflammatory Agents : Compounds synthesized from 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have shown significant analgesic and anti-inflammatory activities. One compound, in particular, demonstrated potent effects comparable to diclofenac sodium (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Structural Analysis : The crystal and molecular structure of derivatives of this compound has been investigated using X-ray diffraction. This research provides valuable insight into the geometric parameters of the pseudoaromatic pyrimidine system (Tashkhodzhaev et al., 2001).
Synthesis Under Microwave Irradiation : Studies have explored the synthesis of thieno[2,3-d]pyrimidines, including derivatives of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, under microwave irradiation. This approach provides efficient synthetic routes for these compounds (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Antihyperlipaemic Activity : Several derivatives have been found to possess antihyperlipaemic activity, with certain compounds showing serum cholesterol and triglyceride lowering activities comparable to known drugs like gemfibrozil (Gadad et al., 1996).
Radioprotective and Antitumor Activities : Some thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, have demonstrated promising radioprotective and antitumor activities (Alqasoumi et al., 2009).
Antimicrobial Activities : Research has been conducted on thieno and furopyrimidine derivatives for their antimicrobial activities. This includes exploring the potential of these compounds as antimicrobial agents (Hossain & Bhuiyan, 2009).
Fungicidal Activities : Compounds derived from 2-(alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have shown excellent fungicidal activities against various fungi (Hu, Zheng, Ruan, & Ding, 2008).
Aldose Reductase Inhibitors : Derivatives have been tested for aldose reductase inhibitory activity, with some compounds showing potent in vitro activity. This is significant for potential applications in treating complications of diabetes (Ogawva et al., 1993).
Antioxidant and Antimicrobial Evaluation : Novel compounds encompassing indolylthienopyrimidines have been synthesized and evaluated for their antioxidant and antimicrobial activities (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Vascular-Targeting and Anti-Angiogenic Activities : Research has focused on the synthesis of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones for their potential as anticancer drugs. Some compounds have shown promising vascular-disrupting and anti-angiogenic activities (Gold et al., 2020).
properties
IUPAC Name |
2-(chloromethyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-4-5(2)14-9-7(4)8(13)11-6(3-10)12-9/h3H2,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPFGYYJCYKRLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89567-05-5 | |
Record name | 2-(chloromethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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